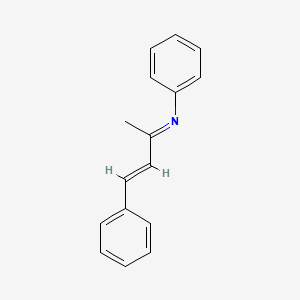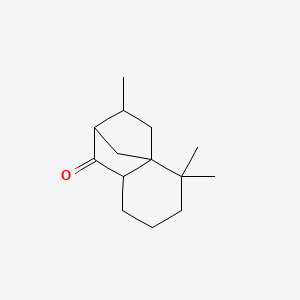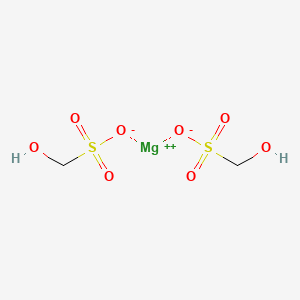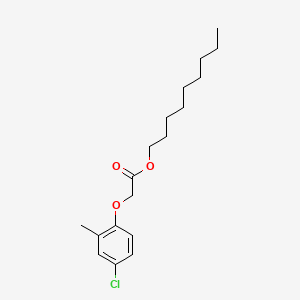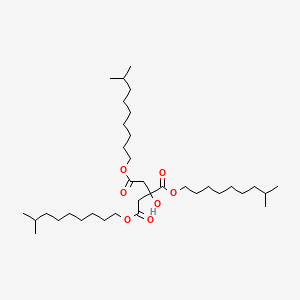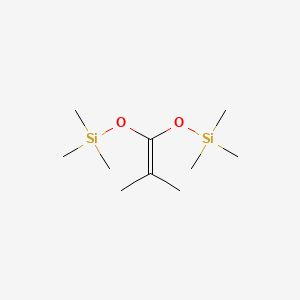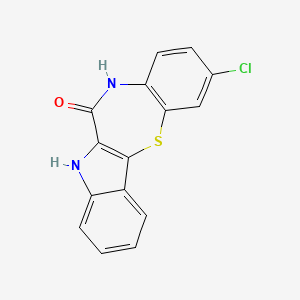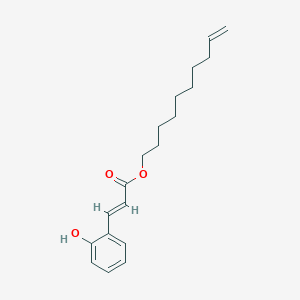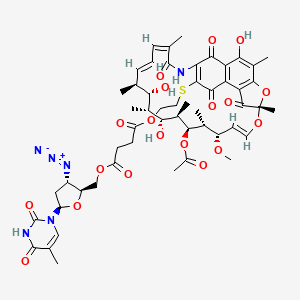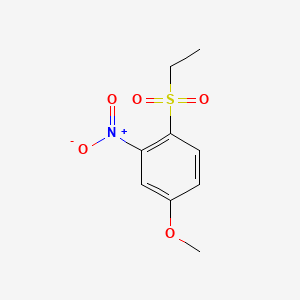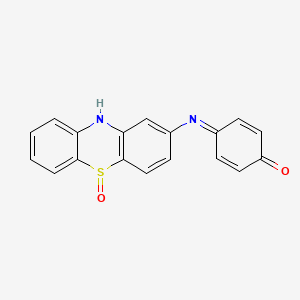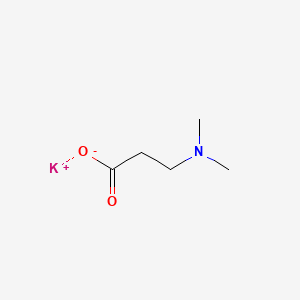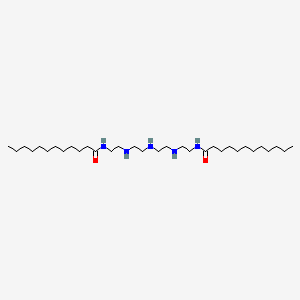
N,N'-Bis(iminobis(ethyleneiminoethylene))bis(dodecanamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis[iminobis(ethyleneiminoethylene)]bis(dodecanamide) is a complex organic compound known for its unique structure and properties. It is often used in various scientific research and industrial applications due to its stability and reactivity. The compound is characterized by its long aliphatic chains and multiple amine groups, which contribute to its versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[iminobis(ethyleneiminoethylene)]bis(dodecanamide) typically involves the reaction of dodecanoyl chloride with tetraethylenepentamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: Preparation of dodecanoyl chloride by reacting dodecanoic acid with thionyl chloride.
Step 2: Reaction of dodecanoyl chloride with tetraethylenepentamine in the presence of a base such as triethylamine to form N,N’-bis[iminobis(ethyleneiminoethylene)]bis(dodecanamide).
The reaction is typically carried out in an inert atmosphere to prevent any side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of N,N’-bis[iminobis(ethyleneiminoethylene)]bis(dodecanamide) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and quality. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-bis[iminobis(ethyleneiminoethylene)]bis(dodecanamide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of amine oxides, while reduction can yield primary amines.
Applications De Recherche Scientifique
N,N’-bis[iminobis(ethyleneiminoethylene)]bis(dodecanamide) has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.
Biology: Employed in the study of enzyme interactions and as a stabilizing agent for proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.
Mécanisme D'action
The mechanism of action of N,N’-bis[iminobis(ethyleneiminoethylene)]bis(dodecanamide) involves its interaction with various molecular targets. The compound’s multiple amine groups allow it to form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, its long aliphatic chains provide hydrophobic interactions that can stabilize proteins and other biomolecules.
Comparaison Avec Des Composés Similaires
N,N’-bis[iminobis(ethyleneiminoethylene)]bis(dodecanamide) can be compared with other similar compounds such as:
Tetraethylenepentamine: A simpler amine with fewer aliphatic chains.
Dodecanamide: A single-chain amide without the complex amine structure.
Polyethyleneimine: A polymeric amine with a different structural arrangement.
The uniqueness of N,N’-bis[iminobis(ethyleneiminoethylene)]bis(dodecanamide) lies in its combination of long aliphatic chains and multiple amine groups, which provide a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Propriétés
Numéro CAS |
43208-98-6 |
|---|---|
Formule moléculaire |
C32H67N5O2 |
Poids moléculaire |
553.9 g/mol |
Nom IUPAC |
N-[2-[2-[2-[2-(dodecanoylamino)ethylamino]ethylamino]ethylamino]ethyl]dodecanamide |
InChI |
InChI=1S/C32H67N5O2/c1-3-5-7-9-11-13-15-17-19-21-31(38)36-29-27-34-25-23-33-24-26-35-28-30-37-32(39)22-20-18-16-14-12-10-8-6-4-2/h33-35H,3-30H2,1-2H3,(H,36,38)(H,37,39) |
Clé InChI |
PZAIKEWSUNIUQF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)NCCNCCNCCNCCNC(=O)CCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,17-dioxaheptacyclo[13.9.0.03,13.04,6.07,12.016,18.019,24]tetracosa-1(15),2,4(6),7,9,11,13,18,20,22-decaene](/img/structure/B12667506.png)
